(2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chiral catalysts or auxiliaries to control the stereochemistry . For example, a diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines has been developed from commercially available starting materials .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 2S,4S configuration indicates the spatial arrangement of the substituents around the chiral centers .Chemical Reactions Analysis
The reactions of similar compounds often involve the opening of an epoxide ring or other cyclic structures . The specific reactions would depend on the functional groups present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . For example, the presence of polar functional groups can affect the compound’s solubility, while the presence of chiral centers can affect its optical activity .Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like 6-oxocamphor hydrolase and penicillin G acylase . These enzymes play crucial roles in various biochemical reactions.
Mode of Action
Based on the targets of similar compounds, it can be inferred that it might interact with its targets by binding to the active sites of the enzymes, thereby altering their activity and influencing the biochemical reactions they catalyze .
Biochemical Pathways
Given the potential targets, it can be speculated that it may influence pathways related to the metabolism of certain compounds, as enzymes like 6-oxocamphor hydrolase and penicillin g acylase are involved in metabolic processes .
Pharmacokinetics
Similar compounds have shown rapid absorption, moderate protein binding, and elimination through both metabolism and renal clearance . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the potential targets, it can be inferred that the compound might alter the activity of certain enzymes, leading to changes in the biochemical reactions they catalyze and potentially influencing cellular processes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2S,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride are largely determined by its structure. The presence of the pyrrolidine ring and hydroxyl group may allow it to participate in a variety of biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2S,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPLPBTCGIFRP-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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